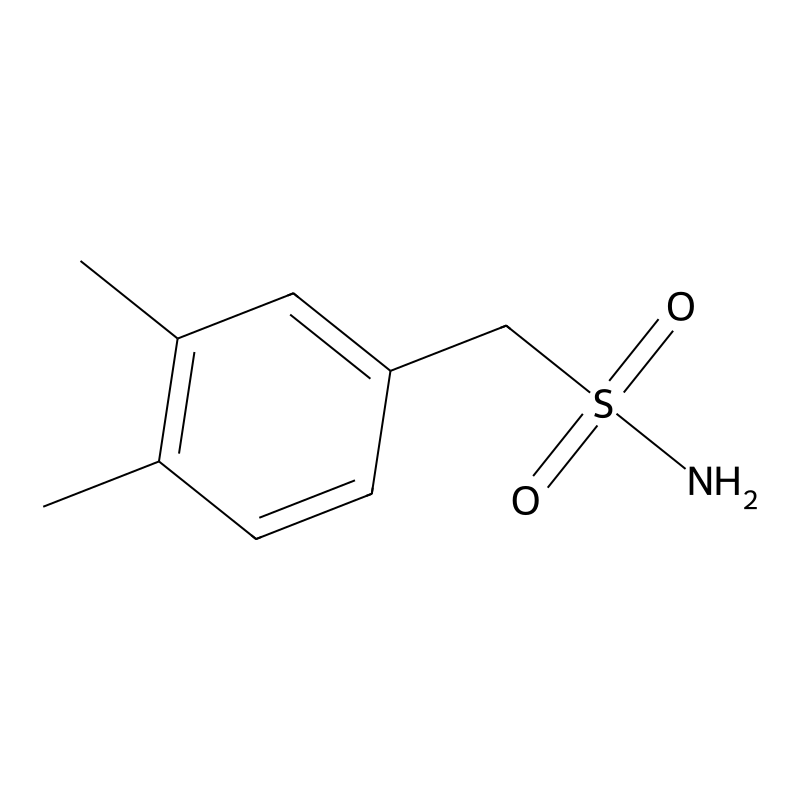(3,4-Dimethylphenyl)methanesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3,4-Dimethylphenyl)methanesulfonamide is an organic compound characterized by the presence of a methanesulfonamide functional group attached to a 3,4-dimethyl-substituted phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 201.27 g/mol. The compound is notable for its sulfonamide structure, which contributes to its diverse chemical reactivity and biological activity.
- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding sulfonic acids.
- Reduction: Reduction reactions may be performed with sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
- Substitution: The compound can participate in substitution reactions where functional groups are replaced under specific conditions, often facilitated by halogenating agents like thionyl chloride .
(3,4-Dimethylphenyl)methanesulfonamide exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential as an enzyme inhibitor and as a therapeutic agent against various diseases, including cancer and inflammatory disorders. Its mechanism of action involves the modulation of signaling pathways and enzyme activity, contributing to its therapeutic effects.
The synthesis of (3,4-Dimethylphenyl)methanesulfonamide typically involves several steps:
- Formation of the Sulfonamide: The reaction of 3,4-dimethylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine forms the sulfonamide .
- Purification: The product is often purified through recrystallization or chromatography to obtain high purity levels suitable for research applications.
This compound finds applications in various fields:
- Pharmaceuticals: It is used in drug development due to its enzyme-inhibiting properties.
- Organic Synthesis: As a reagent in organic synthesis, it facilitates the formation of complex molecules.
- Biological Research: Investigated for its role in studying biochemical pathways and disease mechanisms.
Studies have shown that (3,4-Dimethylphenyl)methanesulfonamide interacts with specific molecular targets in biological systems. Its ability to bind to active sites of enzymes allows it to inhibit their activity, thus affecting metabolic pathways involved in disease processes. This interaction has been pivotal in understanding its potential therapeutic applications .
Several compounds share structural similarities with (3,4-Dimethylphenyl)methanesulfonamide. Here are some notable examples:
Uniqueness
(3,4-Dimethylphenyl)methanesulfonamide's unique combination of the methanesulfonamide group with specific methyl substitutions on the aromatic ring provides distinct chemical reactivity and biological properties compared to these similar compounds. Its potential as an enzyme inhibitor and therapeutic agent further distinguishes it within this class of compounds.








